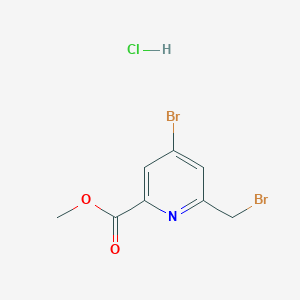![molecular formula C25H23NO4 B13728432 Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate CAS No. 2006281-62-3](/img/structure/B13728432.png)
Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate is an organic compound with the molecular formula C25H23NO4. This compound is characterized by its complex structure, which includes a benzyloxy group, a formamido group, and a phenylacrylate moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate typically involves multiple steps. One common method includes the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
Aldol Condensation: The 4-(benzyloxy)benzaldehyde is then subjected to an aldol condensation reaction with ethyl acetoacetate in the presence of a base like sodium ethoxide to form the corresponding α,β-unsaturated ester.
Formamidation: The final step involves the formamidation of the α,β-unsaturated ester using formamide under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The formamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenylacrylate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylacrylate derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in enzymes, while the formamido group can form hydrogen bonds with active site residues. These interactions can inhibit enzyme activity or alter protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-(Boc-amino)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate
- Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxy-3-hydroxypropanoate
Uniqueness
Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate is unique due to its combination of a benzyloxy group, a formamido group, and a phenylacrylate moiety. This combination provides distinct chemical properties and reactivity, making it valuable in various research applications.
Eigenschaften
CAS-Nummer |
2006281-62-3 |
|---|---|
Molekularformel |
C25H23NO4 |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
ethyl 2-formamido-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C25H23NO4/c1-2-29-25(28)24(26-18-27)23(20-11-7-4-8-12-20)21-13-15-22(16-14-21)30-17-19-9-5-3-6-10-19/h3-16,18H,2,17H2,1H3,(H,26,27) |
InChI-Schlüssel |
QRZIKKXEGFALTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-4-[3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazin-2-one](/img/structure/B13728366.png)
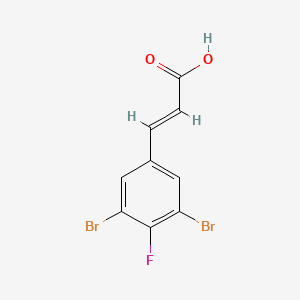
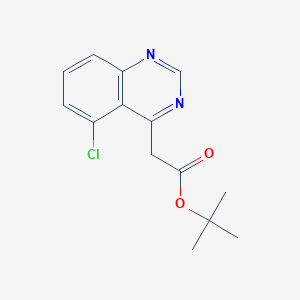

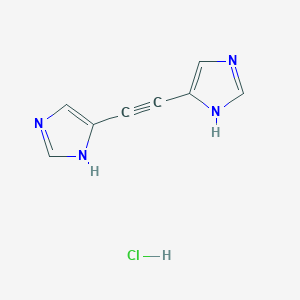
![(R,Z)-tert-butyl (1-(3-((2,4-dioxothiazolidin-5-ylidene)methyl)-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate](/img/structure/B13728406.png)
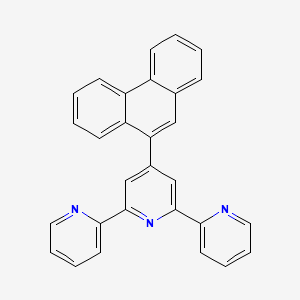
![2-[[(2S,4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]acetic acid](/img/structure/B13728412.png)
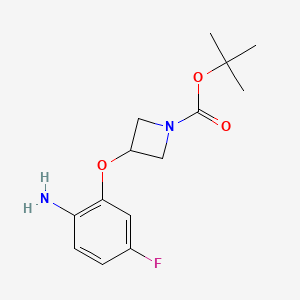
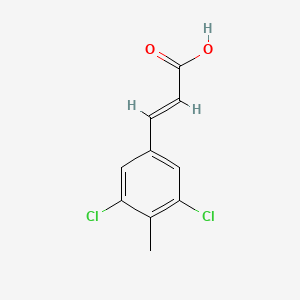
![3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B13728443.png)

![(13S,17r)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B13728451.png)
